N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H21N3O3S and its molecular weight is 323.41. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antifungal Activity
Sulfonamide compounds have been synthesized and evaluated for their potential antiviral and antifungal activities. For example, novel chiral and achiral benzenesulfonamides bearing the 1,3,4-oxadiazole moiety were synthesized and screened for their in vitro anti-HIV and antifungal activities, showing promising results in the preliminary screenings (Zareef et al., 2007).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been developed, exhibiting high singlet oxygen quantum yield. These properties make them very useful as photosensitizers in photodynamic therapy, potentially for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Properties
The anticancer properties of sulfonamide derivatives have been a subject of research, with studies focusing on the synthesis and evaluation of such compounds against various cancer cell lines. For instance, the synthesis and crystal structure of a specific sulfonamide compound revealed interesting insights into its anticancer properties, highlighting the potential of sulfonamide derivatives in cancer research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Anti-Inflammatory and Antioxidant Activities
Celecoxib derivatives, including sulfonamide compounds, have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies indicate the broad therapeutic potential of sulfonamide derivatives beyond their traditional use (Küçükgüzel et al., 2013).
Molecular Docking Studies
Heterocyclic compounds containing sulfonamide moiety have been synthesized and subjected to molecular docking studies to determine their suitability as inhibitors against certain enzymes, showcasing the role of sulfonamide derivatives in the design of enzyme inhibitors (Hassan, 2014).
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-9-14(5-6-15(11)21-4)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDZKMJIJYYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.